![molecular formula C12H16FNO B3374865 3-(3-Fluoro-4-methoxyphenyl)piperidine CAS No. 1044768-72-0](/img/structure/B3374865.png)
3-(3-Fluoro-4-methoxyphenyl)piperidine
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)piperidine, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceuticals. This compound belongs to the class of piperidine derivatives, which have been found to have various biological activities.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)piperidine is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic and antidepressant effects. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which may be responsible for its analgesic and anti-inflammatory effects. The anticancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been reported to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models, suggesting its anti-inflammatory effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF) in animal models, which may be responsible for its antidepressant effects. Additionally, this compound has been found to reduce the proliferation of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(3-Fluoro-4-methoxyphenyl)piperidine is its high purity and yield, which makes it suitable for use in lab experiments. This compound has also been found to have low toxicity, making it a safe compound to use in animal models. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 3-(3-Fluoro-4-methoxyphenyl)piperidine. One potential direction is to investigate its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is to further investigate its anticancer activity and its mechanism of action. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its potential use in pharmaceuticals.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)piperidine has been found to have potential use in the pharmaceutical industry due to its biological activities. It has been reported to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to have antipsychotic and antidepressant effects, suggesting its potential use in the treatment of psychiatric disorders. Additionally, this compound has been found to have anticancer activity, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMIZWOGDWEVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCNC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296635 | |
Record name | 3-(3-Fluoro-4-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1044768-72-0 | |
Record name | 3-(3-Fluoro-4-methoxyphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044768-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluoro-4-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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